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Compound of Interest

Compound Name: BR102375

Cat. No.: B12424344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BR102375 is a novel, non-Thiazolidinedione (non-TZD) full agonist of the Peroxisome

Proliferator-Activated Receptor gamma (PPARγ). Identified as a potential therapeutic agent for

type 2 diabetes, BR102375 has demonstrated significant glucose-lowering effects in preclinical

studies. This technical guide provides a comprehensive overview of BR102375, including its

mechanism of action, key experimental data, detailed protocols for its evaluation, and

information on its procurement for research purposes.

Procurement of BR102375
BR102375 is available for research purposes from various specialized chemical suppliers.

Researchers can obtain this compound from vendors such as MedchemExpress and Ace

Therapeutics. When purchasing, it is crucial to request and verify the Certificate of Analysis to

ensure the identity and purity of the compound.

Chemical and Physical Properties of BR102375:
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Property Value

CAS Number 2366255-59-4

Molecular Formula C₂₃H₁₉F₃N₄O₄

Molecular Weight 484.42 g/mol

Appearance Crystalline solid

Purity ≥98% (as specified by suppliers)

Storage Store at -20°C for long-term stability.

Core Mechanism of Action: PPARγ Agonism
BR102375 functions as a full agonist of PPARγ, a nuclear receptor that plays a critical role in

the regulation of glucose and lipid metabolism. The activation of PPARγ by an agonist like

BR102375 leads to a cascade of downstream events that ultimately enhance insulin sensitivity.

Upon binding to BR102375, PPARγ undergoes a conformational change, causing it to form a

heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA

sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the

promoter regions of target genes. This binding event recruits coactivator proteins, initiating the

transcription of genes involved in various metabolic processes, including glucose uptake,

adipocyte differentiation, and lipid metabolism. The increased expression of these genes

contributes to improved glycemic control.[1]
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Caption: PPARγ Signaling Pathway Activation by BR102375.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for BR102375, with the

well-established PPARγ agonist Pioglitazone used as a comparator.

Table 1: In Vitro PPARγ Agonist Activity

Compound EC₅₀ (nM) for Human PPARγ

BR102375 280

Pioglitazone 350

EC₅₀ (Half-maximal effective concentration) values were determined using a cell-based

reporter gene assay.

Table 2: In Vivo Antidiabetic Efficacy in a db/db Mouse Model
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Treatment Group Dose (mg/kg/day)
Change in Blood Glucose
(%)

Vehicle Control - +15%

BR102375 30 -45%

Pioglitazone 30 -50%

Data represents the percentage change in blood glucose levels after 14 days of oral

administration in a db/db mouse model of type 2 diabetes.

Experimental Protocols
In Vitro PPARγ Transactivation Assay
This protocol details a common method for assessing the agonist activity of compounds on

PPARγ using a luciferase reporter gene assay.

Methodology:

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere of 5% CO₂.

Transient Transfection: Cells are seeded in 24-well plates. After 24 hours, they are

transiently co-transfected with a GAL4-PPARγ-LBD (ligand-binding domain) expression

vector and a luciferase reporter plasmid containing a GAL4 upstream activation sequence.

Transfection is typically performed using a lipid-based transfection reagent according to the

manufacturer's instructions.

Compound Treatment: Following a 24-hour post-transfection period, the medium is replaced

with fresh DMEM containing various concentrations of BR102375, a positive control (e.g.,

Pioglitazone), or a vehicle control (e.g., DMSO).

Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and

luciferase activity is measured using a luminometer and a commercially available luciferase

assay kit.
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Data Analysis: The relative luciferase units (RLU) are normalized to the vehicle control. The

EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using

appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Study in a Diabetic Animal Model
This protocol outlines a typical in vivo study to evaluate the antidiabetic effects of BR102375 in

a genetically diabetic mouse model.

Methodology:

Animal Model: Male db/db mice (a model of obesity-induced type 2 diabetes) aged 8-10

weeks are used for the study. The animals are housed in a temperature- and light-controlled

environment with ad libitum access to food and water.

Acclimatization and Grouping: The mice are acclimatized for at least one week before the

start of the experiment. They are then randomly assigned to different treatment groups (e.g.,

vehicle control, BR102375, Pioglitazone).

Compound Administration: BR102375 and the comparator drug are formulated in a suitable

vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily via gavage

for a specified period (e.g., 14 days).

Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are

measured at baseline and at various time points throughout the study from tail vein blood

samples using a glucometer.

Data Analysis: The percentage change in blood glucose from baseline is calculated for each

group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to

determine the significance of the observed effects compared to the vehicle control group.
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Caption: Preclinical Evaluation Workflow for BR102375.
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Conclusion
BR102375 is a potent, non-TZD full agonist of PPARγ with demonstrated efficacy in preclinical

models of type 2 diabetes. Its distinct chemical structure and promising in vivo activity make it a

valuable research tool for scientists in the field of metabolic diseases and drug development.

The data and protocols presented in this guide are intended to facilitate further investigation

into the therapeutic potential of BR102375. As with all research chemicals, appropriate safety

precautions should be taken during handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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